The development of HRO761 was reported in a study that characterized its biochemical and pharmacological properties, highlighting its specificity for the Werner syndrome protein and its potential applications in treating specific cancer types, particularly those exhibiting microsatellite instability .
HRO761 is classified as an allosteric inhibitor of the Werner syndrome protein. It binds to a unique site at the interface of the D1 and D2 helicase domains, stabilizing an inactive conformation of the protein. This classification positions it within a new generation of targeted therapies aimed at exploiting specific vulnerabilities in cancer cells .
The synthesis of HRO761 involved an innovative hit-finding strategy followed by lead optimization. Researchers utilized structure-based drug design techniques to identify potential compounds that could effectively inhibit the Werner syndrome protein.
The synthesis process included:
The final compound, HRO761, demonstrated favorable physicochemical properties and a clean off-target profile, which are critical for its potential clinical application .
HRO761's molecular structure features a complex arrangement that allows it to bind effectively at the D1-D2 interface of the Werner syndrome protein. The compound has a molecular mass of 702 Da and exhibits distinct structural characteristics that differentiate it from other inhibitors targeting similar proteins.
Crystallographic studies revealed that HRO761 induces a conformational change in the Werner syndrome protein, locking it in an inactive state. This unique binding mode is crucial for its selectivity over other RecQ helicases .
HRO761 primarily acts by inhibiting the helicase activity of the Werner syndrome protein. The inhibition mechanism involves blocking ATP hydrolysis, which is essential for helicase function.
In biochemical assays, HRO761 demonstrated an inhibitory concentration (IC50) of approximately 100 nM against ATPase activity. This inhibition leads to impaired viability in cancer cells with microsatellite instability, showcasing its potential as a therapeutic agent .
The mechanism by which HRO761 exerts its effects involves:
Studies indicated that treatment with HRO761 resulted in increased activation of DNA damage response pathways, including ATM and CHK2 signaling pathways, ultimately leading to cell cycle arrest and apoptosis in sensitive cancer cells .
HRO761 exhibits favorable solubility and stability profiles, which are essential for its effectiveness as a therapeutic agent. Its molecular weight and structural characteristics support its bioavailability.
The compound's chemical stability under physiological conditions has been confirmed through various assays. Its selectivity for the Werner syndrome protein over other RecQ helicases enhances its therapeutic potential while minimizing side effects .
HRO761 has significant implications in cancer research and therapy:
CAS No.: 943001-56-7
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 33227-10-0
CAS No.: 1068-67-3